molecular formula C8H10N2O2 B12884582 4-Amino-4-(3-methylisoxazol-5-yl)but-3-en-2-one

4-Amino-4-(3-methylisoxazol-5-yl)but-3-en-2-one

Katalognummer: B12884582
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: AOSDPGIVKPCDHK-DAXSKMNVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-4-(3-methylisoxazol-5-yl)but-3-en-2-one is a compound that belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(3-methylisoxazol-5-yl)but-3-en-2-one typically involves the reaction of 3-methylisoxazol-5-amine with suitable reagents under controlled conditions. One common method involves the use of microwave irradiation or ultrasonication to facilitate the reaction . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and scalable. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-4-(3-methylisoxazol-5-yl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-4-(3-methylisoxazol-5-yl)but-3-en-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Amino-4-(3-methylisoxazol-5-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the isoxazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-4-(3-methylisoxazol-5-yl)but-3-en-2-one is unique due to its specific structure, which combines an amino group with an isoxazole ring and a butenone moiety. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C8H10N2O2

Molekulargewicht

166.18 g/mol

IUPAC-Name

(Z)-4-amino-4-(3-methyl-1,2-oxazol-5-yl)but-3-en-2-one

InChI

InChI=1S/C8H10N2O2/c1-5-3-8(12-10-5)7(9)4-6(2)11/h3-4H,9H2,1-2H3/b7-4-

InChI-Schlüssel

AOSDPGIVKPCDHK-DAXSKMNVSA-N

Isomerische SMILES

CC1=NOC(=C1)/C(=C/C(=O)C)/N

Kanonische SMILES

CC1=NOC(=C1)C(=CC(=O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.